NAD+ Exhibits 40-Fold Higher Catalytic Efficiency than NADPH in a Benchmark Dehydrogenase
The catalytic efficiency (kcat/Km) of wild-type alcohol dehydrogenase (AdhZ3) for NAD+ is substantially higher than for NADPH, making it the kinetically superior cofactor for this enzyme class. The data show a kcat/Km for NAD+ of 40 mM⁻¹ min⁻¹, compared to 0.90 mM⁻¹ min⁻¹ for NADPH [1].
| Evidence Dimension | Catalytic Efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 40 ± 0.2 mM⁻¹ min⁻¹ |
| Comparator Or Baseline | NADPH: 0.90 ± 0.08 mM⁻¹ min⁻¹ |
| Quantified Difference | NAD+ efficiency is 44.4-fold higher than NADPH (40 / 0.90). |
| Conditions | Wild-type AdhZ3 enzyme from E. coli; assay conditions per Pick et al., 2014. |
Why This Matters
For in vitro assays or industrial biocatalysis, selecting the correct cofactor (NAD+) avoids a 44-fold loss in catalytic efficiency, ensuring reaction speed and cost-effectiveness.
- [1] Pick, A., Ott, W., Hilterhaus, L., & Liese, A. (2014). Improving the NADH-cofactor specificity of the highly active AdhZ3 and AdhZ2 from Escherichia coli K-12. Journal of Biotechnology, 189, 157-165. View Source
